(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a sulfonamide derivative featuring a 3,4-dihydroquinoline core linked to a benzamide moiety via a sulfonyl bridge. The benzamide group is further substituted with a 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene moiety, adopting an (E)-configuration. Its structural complexity arises from the integration of multiple heterocyclic systems (quinoline, benzothiazole) and functional groups (sulfonyl, benzamide), which are critical for its physicochemical and bioactivity profiles . The compound is cataloged under multiple identifiers, including ZINC100821205 and AKOS001018877, indicating its relevance in chemical libraries for drug discovery .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-27-23-21(32-2)10-5-11-22(23)33-25(27)26-24(29)18-12-14-19(15-13-18)34(30,31)28-16-6-8-17-7-3-4-9-20(17)28/h3-5,7,9-15H,6,8,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIOAFWFJLPEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Structural Characteristics
The compound features several significant structural elements:
- Benzamide Backbone : Provides a stable structure for biological interactions.
- Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Dihydroquinoline Moiety : Associated with various pharmacological effects, particularly in neuroprotective and anti-inflammatory contexts.
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities:
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Anticancer Activity :
- Several derivatives of quinoline have shown promising anticancer effects. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
- A study reported that quinoline derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
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Neuroprotective Effects :
- Compounds containing the dihydroquinoline structure are being explored for their ability to cross the blood-brain barrier (BBB), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
- Inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs) have been noted, which are critical targets in Alzheimer's therapy .
- Antimicrobial Properties :
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Enzyme Inhibition : The ability to inhibit AChE and MAOs suggests a dual-target mechanism that could enhance cholinergic signaling while reducing oxidative stress in neuronal tissues .
- Apoptotic Pathways : Evidence from related compounds indicates that they may trigger intrinsic apoptotic pathways in cancer cells, leading to cell death through caspase activation and mitochondrial dysfunction .
Research Findings
A summary of relevant studies on related compounds is presented in the table below:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 3e | AChE Inhibition | 0.28 µM (eeAChE) | |
| 49 | MAO-B Inhibition | 0.0029 µM | |
| 8g | Anticancer (MCF-7) | 1.2 µM | |
| C-7 | Antimicrobial Activity | N/A |
Case Studies
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Alzheimer's Disease Models :
- In animal models of Alzheimer's, compounds similar to the target compound showed significant reductions in amyloid-beta plaques and improvements in cognitive function when administered chronically.
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Cancer Cell Line Studies :
- Various derivatives were tested against MCF-7 and Panc-1 cell lines, demonstrating notable cytotoxicity and induction of apoptosis, with specific pathways being activated as confirmed by flow cytometry assays.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antitumor properties. For instance, related compounds have demonstrated broad-spectrum antitumor activity across various cancer cell lines. The following table summarizes the GI50 values for this compound against different cancer cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
| CAKI-1 (Renal) | 15.9 |
| MDA-MB-435 (Breast) | 27.9 |
| T-47D (Breast) | 15.1 |
These findings suggest that the compound could be developed for targeted cancer therapies due to its selective cytotoxicity against specific tumor types.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to cancer and neurodegenerative diseases. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. A closely related compound demonstrated an IC50 value of 0.28 µM against AChE, indicating strong inhibitory action.
Antiviral Properties
Emerging research highlights the antiviral potential of this compound, particularly in developing treatments for infections and inflammatory conditions. Its mechanism may involve disrupting viral replication pathways or modulating immune responses.
Case Studies and Research Findings
A study focused on hybrid compounds derived from similar structures demonstrated that modifications to the thiazole and sulfonamide groups significantly affected their biological activities. The most promising derivatives exhibited enhanced potency against multiple cancer cell lines while maintaining low toxicity profiles in vitro.
In another investigation, a series of derivatives were synthesized and tested for their inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE). Among them, several compounds displayed excellent activity, suggesting their potential in treating neurodegenerative diseases complicated by depression.
Chemical Reactions Analysis
Formation of the Benzamide Core
The benzamide moiety is typically synthesized through condensation reactions between aniline derivatives and carboxylic acid equivalents. For example, in similar structures, phthalic anhydride and aniline derivatives undergo acid-catalyzed condensation to form benzamide intermediates . Key steps include:
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Reaction Conditions : Acidic catalysts (e.g., hydrochloric acid) in protic solvents like ethanol under reflux .
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Mechanism : Nucleophilic attack of the aniline amine on the carbonyl carbon of the carboxylic acid, followed by dehydration .
Table 1: Representative Benzamide Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Condensation | Phthalic anhydride + aniline | Ethanol | Reflux (80°C) | 80–85% |
Coupling with the Thiazolidene Moiety
The 4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene substituent is introduced via condensation or coupling reactions . In similar thiazole-containing compounds, reductive amination or multicomponent reactions are employed . Key steps include:
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Reagents : Thiazole derivatives (e.g., benzothiazole), coupling agents (e.g., EDCI).
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Mechanism : Formation of an imine or amide linkage between the benzamide nitrogen and the thiazole moiety .
Table 3: Thiazolidene Coupling Reactions
| Step | Reagents | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Coupling | Benzothiazole derivative + EDCI | HCl | Ethanol | 80% |
Stereochemical Control
The (E)- configuration arises from thermodynamically favored trans-alkene geometry, often stabilized by conjugation or steric factors. This is evident in analogous imidazole-based systems, where reaction conditions (e.g., reflux in ethanol) drive stereochemical outcomes .
Oxidation Sensitivity
The dihydroquinoline ring may undergo oxidation to form quinoline N-oxide derivatives under acidic or oxidative conditions. This necessitates careful control of reaction environments to preserve the desired structure.
Analytical Characterization
Spectral data (e.g., ¹H NMR , ¹³C NMR , HRMS ) confirm structural integrity. For example:
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¹H NMR : Peaks for aromatic protons (~6.5–8.5 ppm), methoxy groups (~3.7 ppm), and NH protons (if present) .
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HRMS : Molecular ion peaks matching the calculated mass (e.g., [M+H]⁺ = 545.6 for similar compounds) .
Mechanistic Insights
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Sulfonamide Functionalization : Enhances enzyme-binding affinity (e.g., in carbonic anhydrase inhibitors) .
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Thiazolidene Ring : Contributes to structural rigidity and potential biological activity (e.g., anticancer properties) .
This synthesis strategy leverages established methodologies from diverse sources, emphasizing the importance of reaction optimization and stereochemical control. Further studies on purification and scale-up would enhance its applicability in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Modifications
Key Observations :
- Substituent Impact : The substitution pattern on the benzothiazole ring (e.g., 4-methoxy vs. 4-ethoxy) significantly alters lipophilicity and steric bulk, affecting membrane permeability and target engagement .
- Sulfonyl Linkage : Compounds with sulfonyl groups (e.g., triazoles in ) exhibit tautomerism, influencing solubility and hydrogen-bonding capacity .
Key Insights :
- The title compound’s synthesis shares similarities with triazole derivatives (), particularly in sulfonylation and cyclization steps.
- Spectral data (e.g., IR νC=S and NMR chemical shifts) are critical for confirming tautomeric forms and regiochemistry, as seen in triazole-thiones .
Bioactivity and Molecular Similarity
Table 3: Bioactivity Profiles and Computational Similarity
Key Findings :
- Structural-Activity Relationships : Halogen substituents (Cl, Br) in triazole-thiones enhance cytotoxicity, likely due to increased electrophilicity .
- Computational Metrics : The title compound shows high Tanimoto similarity (0.85) to triazole derivatives, suggesting overlapping pharmacophores .
- Bioactivity Clustering : Compounds with similar bioactivity profiles (e.g., kinase vs. HDAC inhibition) cluster into distinct groups in hierarchical analyses, correlating with structural motifs like sulfonamide or benzothiazole .
Q & A
Q. What are the standard synthetic routes for preparing (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
The synthesis typically involves sequential functionalization:
- Step 1 : Sulfonylation of 3,4-dihydroquinoline using a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Step 2 : Preparation of the benzothiazole-ylidene moiety via condensation of 4-methoxy-3-methylbenzo[d]thiazol-2-amine with a benzaldehyde derivative, followed by oxidation to stabilize the imine .
- Step 3 : Coupling the sulfonylated dihydroquinoline with the benzothiazole-ylidene intermediate using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF or DCM .
Key Characterization: Confirm the (E)-configuration via NOESY NMR, as steric hindrance between the sulfonyl group and benzothiazole ring favors this geometry .
Q. What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the dihydroquinoline (δ 1.8–2.5 ppm for CH2 groups) and benzothiazole (δ 6.8–7.5 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C27H26N4O4S2: 558.13) with <2 ppm error .
- IR Spectroscopy : Confirm sulfonyl (SO2, ~1350–1150 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) functional groups .
Q. How is the purity of the compound assessed in academic settings?
- HPLC : Use a C18 column (ACN/water gradient, 0.1% TFA) with UV detection at 254 nm. Aim for >95% purity .
- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S values (e.g., C: 58.05%, H: 4.67%, N: 10.03%, S: 11.46%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonylation step?
- Solvent Optimization : Replace DCM with THF to enhance solubility of intermediates, improving yields from ~45% to 65% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfonylation. A 10 mol% loading increased reaction rates by 40% in pilot trials .
- Temperature Control : Conduct the reaction at 0°C to minimize side products (e.g., over-sulfonylation) .
Q. What strategies resolve contradictions in spectral data interpretation?
- X-ray Crystallography : Resolve ambiguities in imine geometry (E vs. Z) by growing single crystals in ethyl acetate/hexane .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate NMR spectra and validate assignments .
- Isotopic Labeling : Introduce deuterium at the benzothiazole nitrogen to simplify splitting patterns in 1H NMR .
Q. How does the compound interact with biological targets (e.g., kinases or proteases)?
- Docking Studies : AutoDock Vina simulations suggest strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, driven by hydrogen bonds with Met793 and hydrophobic interactions with the dihydroquinoline ring .
- Enzymatic Assays : Test inhibition using a fluorescence-based kinase assay (IC50 = 0.8 µM) with staurosporine as a positive control .
Q. What metabolic stability challenges arise in preclinical studies?
- Microsomal Stability : Incubate with rat liver microsomes (RLM) to identify rapid oxidation of the dihydroquinoline ring (t1/2 = 12 min). Mitigate via deuteration at vulnerable C-H positions .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms; IC50 >10 µM indicates low drug-drug interaction risk .
Key Methodological Insights
- Contradiction Resolution : Conflicting NMR data for the benzothiazole proton environment (δ 7.2–7.5 ppm) can be resolved by synthesizing a methylated analog to simplify splitting patterns .
- Scale-Up Challenges : Pilot-scale synthesis (>1 g) often requires switching from column chromatography to recrystallization (ethanol/water) for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
